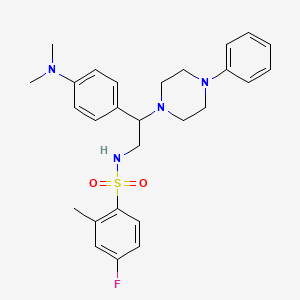

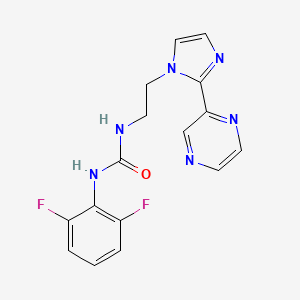

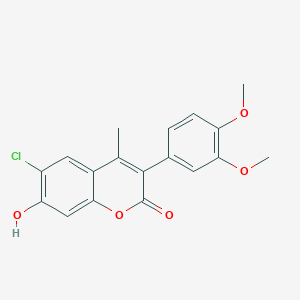

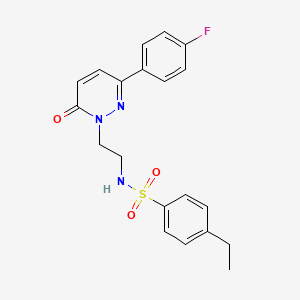

1-(2,6-difluorophenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(2,6-difluorophenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea" is a novel chemical entity that has been explored for its potential therapeutic applications. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and their biological activities, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds, such as (imidazo[1,2-a]pyrazin-6-yl)ureas, involves the use of 6-aminoimidazo[1,2-a]pyrazine as a key intermediate . This suggests that the synthesis of "this compound" could potentially follow a similar pathway, utilizing a substituted imidazolyl-pyrazine as the core structure and introducing the appropriate substituents through subsequent chemical reactions.

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which is a functional group consisting of a carbonyl group flanked by two amine groups. The specific substituents attached to the urea core, such as the difluorophenyl and imidazolyl-pyrazinyl groups in the compound of interest, can significantly influence the compound's chemical behavior and biological activity.

Chemical Reactions Analysis

The chemical reactions involving urea derivatives can be quite diverse, depending on the substituents present. For example, the thermolysis of certain uracil derivatives can lead to the formation of pyrazolo[3,4-d]pyrimidines . While this reaction is not directly related to the compound , it highlights the potential for complex reactions involving urea derivatives under specific conditions, such as heat or light exposure.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure. For instance, the presence of fluorine atoms, as seen in the difluorophenyl group, can affect the compound's lipophilicity and electronic properties. The pharmacokinetics of a related compound, a pyridyl imidazoline ethyl carboxy phenyl urea, showed a short half-life, limited volume of distribution, and rapid renal clearance . These properties are crucial for understanding the behavior of the compound in biological systems and can guide the design of dosing regimens in clinical settings.

Relevant Case Studies

Although the provided papers do not include case studies on the specific compound "this compound," they do offer insights into the biological activities of structurally related compounds. For example, one of the synthesized (imidazo[1,2-a]pyrazin-6-yl)ureas showed cytostatic activity against a non-small cell lung cancer cell line, with a selective dose-dependent response and induction of TP53 gene overexpression . Additionally, a phase I clinical trial of a novel pyridyl imidazoline ethyl carboxy phenyl urea in patients with advanced solid tumors provided preliminary safety and pharmacokinetic data . These studies can serve as a foundation for future research on the compound of interest.

Wissenschaftliche Forschungsanwendungen

Antiproliferative Agents in Cancer Research

Research on related imidazo[1,2-a]pyrazin-6-yl urea derivatives has shown promising applications in cancer research, particularly targeting P53 mutant in non-small cell lung cancer (NSCLC) cell lines. For instance, a study by Bazin et al. (2016) synthesized a series of these derivatives and found that 1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea displayed cytostatic activity against a NSCLC cell line. This compound induced the overexpression of the TP53 gene, suggesting its potential as a reactivator of P53 mutant in NSCLC-N6-L16 cell lines (Bazin et al., 2016).

Antibacterial Research

Another direction of research involves the synthesis of novel heterocyclic compounds with potential antibacterial properties. Azab et al. (2013) aimed to synthesize new heterocyclic compounds containing a sulfonamido moiety, demonstrating high antibacterial activity in several newly synthesized compounds (Azab, Youssef, & El-Bordany, 2013).

Rheology and Gelation Studies

The study of low molecular weight salt hydrogelators by Lloyd and Steed (2011) explored the gelation properties of 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea in various acids, highlighting how the rheology and morphology of gels can be tuned by the anion identity. This research indicates the potential of such compounds in creating materials with specific physical properties (Lloyd & Steed, 2011).

Synthesis and Functionalization for Technology Applications

In the domain of materials science, Haroon et al. (2019) synthesized ethyl-2-(2-(2-methylbenzylidene)hydrazinyl)thiazole-4-carboxylate derivatives and assessed their nonlinear optical (NLO) properties through DFT studies. These compounds exhibited significant NLO characteristics, suggesting their relevance in technological applications such as optoelectronics (Haroon et al., 2019).

Safety and Hazards

The compound is intended for research use only and is not for human or veterinary use.

Zukünftige Richtungen

Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Eigenschaften

IUPAC Name |

1-(2,6-difluorophenyl)-3-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N6O/c17-11-2-1-3-12(18)14(11)23-16(25)22-7-9-24-8-6-21-15(24)13-10-19-4-5-20-13/h1-6,8,10H,7,9H2,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRZBGQDRBJPSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=O)NCCN2C=CN=C2C3=NC=CN=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2508108.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2508109.png)

![N-[1-(Oxan-4-yl)propan-2-yl]but-2-ynamide](/img/structure/B2508112.png)

![N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2508113.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B2508118.png)

![2-chloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2508121.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide](/img/structure/B2508122.png)

![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2508124.png)

![Ethyl 4-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propanoyl)piperazine-1-carboxylate](/img/structure/B2508127.png)